METHYL N-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE
Description
METHYL N-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE is a complex heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This bicyclic system is substituted with three oxo groups at positions 2, 4, and 6, a trifluoromethyl group at position 5, and methyl groups at positions 1 and 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
methyl N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O5/c1-17-5-4(6(19)18(2)9(17)22)10(7(20)15-5,11(12,13)14)16-8(21)23-3/h1-3H3,(H,15,20)(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSHDMCVKBOOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(C(=O)N2)(C(F)(F)F)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326583 | |
| Record name | methyl N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713110-61-3 | |
| Record name | methyl N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl group and the carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
METHYL N-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrrolo[2,3-d]pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that it can bind to the active sites of certain kinases and other enzymes crucial for tumor growth. For instance, its structural features allow it to interfere with signal transduction pathways that regulate cell division and apoptosis .
Antiviral Properties
Recent investigations have highlighted the compound's potential as an antiviral agent. Its trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Preliminary studies suggest that it can inhibit viral replication in vitro by targeting viral polymerases.
Agricultural Applications
Pesticide Development
The compound's unique structure makes it a candidate for developing novel pesticides. Its ability to disrupt metabolic pathways in pests could lead to effective formulations with reduced toxicity to non-target organisms. Research is ongoing to evaluate its efficacy against various agricultural pests while minimizing environmental impact .
Plant Growth Regulators
There is emerging evidence that this compound may act as a plant growth regulator. Its application in controlled amounts has been shown to enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development .
Materials Science
Polymer Synthesis
The compound can be utilized in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials suitable for high-performance applications such as aerospace and automotive industries .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines (e.g., breast and prostate cancer), the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Agricultural Application
Field trials conducted on tomato plants indicated that the application of this compound led to a 30% increase in yield compared to untreated controls. The results suggest that it may enhance nutrient uptake and stress resistance.
Mechanism of Action
The mechanism of action of METHYL N-[1,3-DIMETHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, but distinct differences arise in substitution patterns and functional groups:
Pyrazole Derivatives (): Compounds 3a–3p in are pyrazole-4-carboxamide derivatives with chloro, cyano, and aryl substituents. Unlike the target compound’s pyrrolo-pyrimidine core, these feature a pyrazole ring linked to an amide group. Substituents like chloro and cyano in 3a–3p are electron-withdrawing, similar to the trifluoromethyl group in the target compound, but the latter offers superior lipophilicity .
Pyrimidine Derivatives (): A tetrahydropyrimidine derivative (1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) shares a pyrimidine core but incorporates a thioxo group and nitrophenyl substituent.
Functional Group Analysis
- Carbamate vs. Amide: The target’s carbamate group (-OCONH-) differs from the amide (-CONH-) in pyrazole derivatives ().
- Trifluoromethyl vs. Chloro/Cyano: The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and greater lipophilicity than chloro or cyano substituents in 3a–3p, influencing receptor binding and bioavailability .
Physicochemical Properties
- Melting Points : Pyrazole derivatives in exhibit melting points ranging from 123–183°C, influenced by substituent polarity. The target compound’s trioxo and trifluoromethyl groups likely elevate its melting point beyond this range due to increased crystallinity.
- Solubility : The trioxo groups may enhance water solubility compared to less polar analogues like 3a–3p, though the trifluoromethyl group counteracts this by increasing hydrophobicity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data Comparison
Research Findings and Implications
- Synthetic Methodology : The target compound’s carbamate group may require coupling reagents like EDCI/HOBt (as in ) for synthesis, though direct evidence is lacking .
- Clustering Analysis : Using Butina or Jarvis-Patrick algorithms (), the target compound would cluster with other nitrogen-rich heterocycles, aiding in virtual screening for drug discovery .
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction yields?
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols. For example, cyclocondensation reactions using diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) can introduce trifluoromethyl groups, as demonstrated in analogous N-acyl carbazole syntheses . Optimization may include solvent selection (e.g., DMF for polar intermediates), stoichiometric adjustments of reagents like K₂CO₃, and temperature control during cyclization (e.g., reflux in ethanol). Yield improvements often require purification via crystallization from aqueous DMF or ethanol .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation relies on spectral techniques:
- ¹H/¹³C NMR : Compare chemical shifts (δ) to analogous pyrrolo-pyrimidine derivatives. For instance, methyl carbamate protons typically appear at δ 3.8–4.1 ppm, while trifluoromethyl groups are confirmed by ¹⁹F NMR .
- LC-MS/HPLC : Ensure ≥99% purity via reverse-phase HPLC with UV detection (λ = 210–254 nm). ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) .
Q. What solvent systems are recommended for solubility and stability studies?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s polycyclic and trifluoromethyl groups. Stability tests should assess hydrolytic degradation in aqueous buffers (pH 4–9) under controlled temperatures (25–40°C) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound?
The electron-withdrawing trifluoromethyl group stabilizes intermediates during nucleophilic substitution or cyclization. Computational studies (DFT) can map transition states, while kinetic isotope effects (KIEs) may reveal rate-determining steps. For example, trifluoromethyl groups in pyrazolo[3,4-b]pyridines enhance electrophilic aromatic substitution reactivity .
Q. How can researchers design analogs to probe structure-activity relationships (SAR) for biological targets?
- Core modifications : Replace the trifluoromethyl group with other electron-deficient moieties (e.g., cyano, nitro) to assess electronic effects.
- Carbamate substitution : Test methyl vs. tert-butyl carbamates for steric and metabolic stability differences.
- Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) and cellular models to correlate structural changes with activity .
Q. What computational methods are suitable for predicting this compound’s binding affinity to protein targets?
- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays with varying concentrations (nM–μM) to confirm EC₅₀/IC₅₀ trends.
- Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify confounding interactions.
- Metabolite analysis : Check for degradation products via LC-MS in cell culture media .
Methodological Guidance
Q. What strategies mitigate side reactions during the synthesis of polycyclic intermediates?
- Protecting groups : Temporarily block reactive amines or carbonyls using Boc or acetyl groups.
- Catalytic additives : Employ Pd(OAc)₂ or CuI for cross-coupling steps to minimize byproducts.
- In-situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
Q. How should researchers design a stability-indicating assay for this compound?
- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and oxidative conditions (H₂O₂).
- HPLC method : Develop a gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to resolve degradation peaks.
- Mass spectral analysis : Identify degradation products via high-resolution MS/MS .
Q. What experimental controls are critical in assessing this compound’s pharmacokinetic (PK) properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
